molecular formula C11H13BrClNO B1288959 4-(4-Bromo-2-chlorobenzyl)morpholine CAS No. 494773-04-5

4-(4-Bromo-2-chlorobenzyl)morpholine

Cat. No. B1288959
M. Wt: 290.58 g/mol
InChI Key: PAOOJSSSLWVXRS-UHFFFAOYSA-N
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Patent
US08815840B2

Procedure details

4-Bromo-2-chlorobenzaldehyde (1 g, 4.56 mmol), morpholine (0.457 mL, 5.24 mmol), acetic acid (0.300 mL, 5.24 mmol) and sodium triacetoxyborohydride (1.45 g, 6.84 mmol) were mixed with THF (4 mL) in a sealed microwave vial. The mixture was stirred at r.t. for 2 hrs. The mixture was diluted with EtOAc, washed with H2O. The organic layer was washed with brine, dried over MgSO4 and concentrated. The crude was purified on BIOTAGE® with 0-20% of EtOAc in hexane. The fractions containing the desired product was collected and concentrated to give 1.01 g titled product. MS (ESI) m/z 289.9 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.457 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4]([Cl:10])[CH:3]=1.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>CCOC(C)=O.C1COCC1>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[C:4]([Cl:10])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)Cl
Name
Quantity
0.457 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.45 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified on BIOTAGE® with 0-20% of EtOAc in hexane
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(CN2CCOCC2)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.